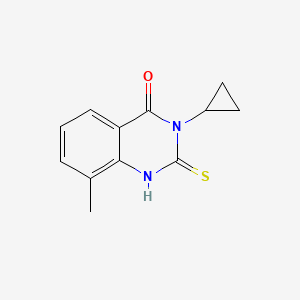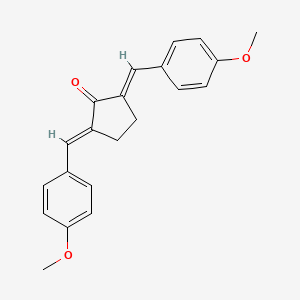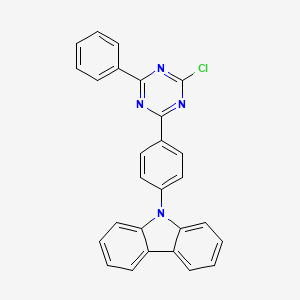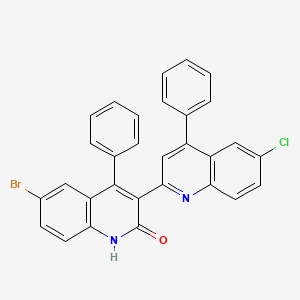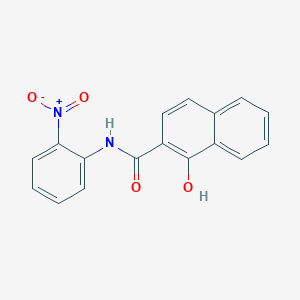
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its naphthalene core, which is substituted with a hydroxy group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 1-naphthoic acid derivatives.
Reduction: Formation of 1-hydroxy-N-(2-aminophenyl)naphthalene-2-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of photosynthetic electron transport in chloroplasts . The compound’s antiproliferative effects are linked to the induction of apoptosis in cancer cells through mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) .
Comparación Con Compuestos Similares
Similar Compounds
- 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide
Uniqueness
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit photosynthetic electron transport and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H12N2O4 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-12-6-2-1-5-11(12)9-10-13(16)17(21)18-14-7-3-4-8-15(14)19(22)23/h1-10,20H,(H,18,21) |
Clave InChI |
YBNPSJLQCNCCMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)
![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)
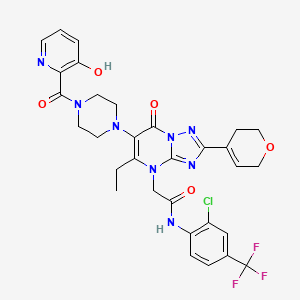
![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
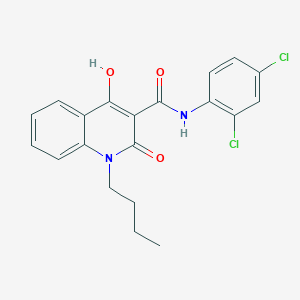
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)

